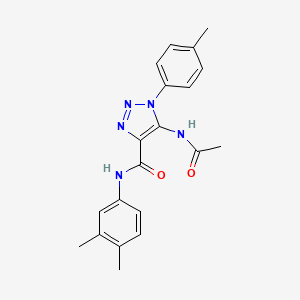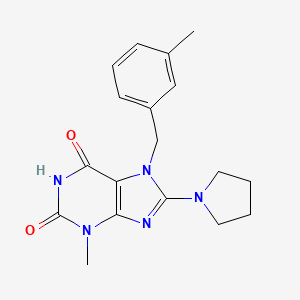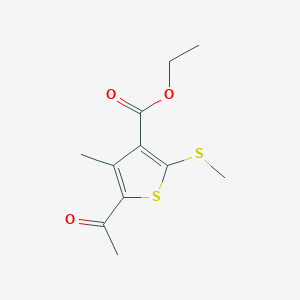![molecular formula C22H23NO4 B2490247 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid CAS No. 1702436-86-9](/img/structure/B2490247.png)
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid and related compounds involves several key steps, including the formation of cyclopentane rings and the introduction of fluorenyl groups. Techniques such as Michael addition, hydrogenolysis, and cycloaddition processes are critical in constructing the compound's core structure (Mandal et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been studied through methods like X-ray diffraction, revealing that the cyclohexane rings adopt a chair conformation. The presence of the fluorenyl group contributes to the molecule's conformational stability and impacts its physicochemical properties (Valle et al., 1988).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including competitive inhibition of enzymatic synthesis and interactions with amino acid transport systems. Its unique structure allows it to act as an inhibitor in specific biochemical pathways, highlighting its potential for drug development and biochemical research (Coulter et al., 1974).
Physical Properties Analysis
The physical properties of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid, such as solubility, melting point, and stability, are influenced by its molecular structure. The fluorenyl group enhances its stability and solubility in organic solvents, making it suitable for various chemical and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are defined by its unique structure. The compound's ability to undergo cycloaddition and its reactivity towards different chemical reagents have been explored to synthesize novel derivatives with potential biological activities (Griesbeck et al., 2003).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Protected β-Amino Acids : The compound has been used in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids, employing the Arndt-Eistert protocol for enantiomerically pure products (Ellmerer-Müller et al., 1998).
- Preparation for Solid-Phase Syntheses : It's also involved in the preparation of N-Fmoc-protected β2-homoamino acids, which are significant for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
- Non-destructive Cleavage of N-Acylsultams : The compound aids in non-destructive cleavage processes under neutral conditions, leading to pure Fmoc-protected amino acids (Oppolzer & Lienard, 1992).
Structural Studies and Applications
- Self-Assembled Structures : The compound has been studied for its self-assembling properties in modified amino acids, potentially leading to novel self-assembled architectures (Gour et al., 2021).
- Synthesis of Oligomers from Analogues : It's been used in the synthesis of N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, leading to the synthesis of various oligomers (Gregar & Gervay-Hague, 2004).
- Photocatalysis in Decarboxylative Arylation : The compound has been utilized in photocatalytic decarboxylative cross-coupling reactions, enabling the synthesis of a variety of benzylic amines and ethers (Chen et al., 2019).
Biological and Pharmacological Studies
- Enzyme-activated Surfactants : It has been used to create enzymatically activated surfactants for carbon nanotubes, aiding in homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-22(12-14,20(24)25)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHLFNKMTFSTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)
![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)
![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2490184.png)
